molecular formula C12HBF10O B1624671 Bis(pentafluorophenyl)borinic acid CAS No. 2118-02-7

Bis(pentafluorophenyl)borinic acid

Cat. No.: B1624671
CAS No.: 2118-02-7
M. Wt: 361.93 g/mol
InChI Key: MQXCDPDLPMAEIE-UHFFFAOYSA-N
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Description

Bis(pentafluorophenyl)borinic acid is a compound of significant interest in the field of chemistry due to its unique properties and applications. It is known for its high Lewis acidity and stability under ambient conditions, making it a valuable reagent in various chemical reactions and industrial processes .

Mechanism of Action

The mechanism by which bis(pentafluorophenyl)borinic acid exerts its effects is primarily through its role as a Lewis acid. It can accept electron pairs from other molecules, facilitating various chemical transformations. This Lewis acidity is attributed to the electron-withdrawing effects of the pentafluorophenyl groups, which enhance the boron’s ability to accept electrons .

Comparison with Similar Compounds

Bis(pentafluorophenyl)borinic acid can be compared to other similar compounds, such as tris(pentafluorophenyl)borane and bis(pentafluorophenyl)borane. While all these compounds exhibit high Lewis acidity, this compound is unique in its stability under ambient conditions and its specific reactivity in hydrosilylation reactions . Other similar compounds include:

These comparisons highlight the unique properties and applications of this compound in various fields of research and industry.

Properties

IUPAC Name

bis(2,3,4,5,6-pentafluorophenyl)borinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12HBF10O/c14-3-1(4(15)8(19)11(22)7(3)18)13(24)2-5(16)9(20)12(23)10(21)6(2)17/h24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQXCDPDLPMAEIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12HBF10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60431710
Record name BIS(PENTAFLUOROPHENYL)BORINIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2118-02-7
Record name Bis(pentafluorophenyl)borinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2118-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BIS(PENTAFLUOROPHENYL)BORINIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Borinic acid, B,B-bis(2,3,4,5,6-pentafluorophenyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

20 g (39 mmol) of tris(pentafluorophenyl)borane together with 150 ml of toluene are placed in a reaction vessel and the mixture is subsequently heated 100° C. 1.8 ml (97.5 mmol) of water in 40 ml of toluene are subsequently added dropwise to this solution over a period of 30 minutes. The mixture is subsequently stirred for another two hours at 100° C. After this time, the solvent is taken off in an oil pump vacuum. The residue does not have to be purified further. This gives 12.6 g (89%) of colorless bis(pentafluorophenyl)hydroxyborane. The boroxin content is 5%. 1H-NMR(C6D6, 400 MHz): −133.1 (m, 4 F, o-B(C6F5)2), −147.9 (m, 2 F, p-B(C6F5)2), −161.1 (m, 4 F, m-B(C6F5)2) ppm.
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Synthesis routes and methods II

Procedure details

Moreover, that patent also discloses a method in which alminium sulfate 18 hydrate is used instead of water. Specifically, aluminium sulfate 18 hydrate is added to a toluene solution of tris (pentafluorophenyl) borane. After the solution is refluxed, insoluble alminium sulfate is separated from the reaction mixture. A solvent of a filtrate is removed in vacuo. Toluene is added to the thus obtained residue. After stirring, the insoluble matter passes through a G4 sintered-glass so as to be separated. The solvent of the filtrate is again removed in vacuo. Heptane is added to the residue. The solution is stirred and filtered so that a cake is obtained. Finally, the thus obtained cake is washed with heptane, and dried in vacuo so as to isolate bis (pentafluorophenyl) borinic acid. However, this method has such a problem that it is necessary to remove the by-product alminium sulfate and its process is so complicated.
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Synthesis routes and methods III

Procedure details

Moreover, that patent also discloses a method in which aluminum sulfate 18 hydrate is used instead of water. Specifically, aluminum sulfate 18 hydrate containing water of 1.77 molar equivalent vs. tris(pentafluorophenyl)borane is added to a toluene solution of tris(pentafluorophenyl)borane. After the solution is refluxed, insoluble aluminum sulfate is separated from the reaction mixture. A solvent of the filtrate is removed in vacuo. Toluene is added to the thus obtained residues. After stirring, the insoluble material is filtered through a G4 sintered-glass so as to be separated. The solvent of the filtrate is again removed in vacuo. Heptane is added to the residues. The solution is stirred and filtered so that a cake is obtained. Finally, the thus obtained cake is washed with heptane, and dried in vacuo so as to isolate bis(pentafluorophenyl)borinic acid. However, this method has such a problem that it is necessary to remove the byproduct aluminum sulfate and its process is so complicated.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(pentafluorophenyl)borinic acid
Reactant of Route 2
Bis(pentafluorophenyl)borinic acid
Reactant of Route 3
Bis(pentafluorophenyl)borinic acid
Reactant of Route 4
Bis(pentafluorophenyl)borinic acid

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